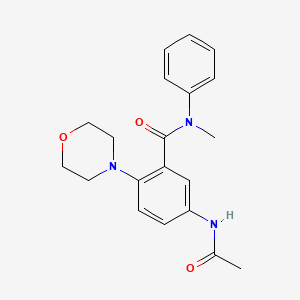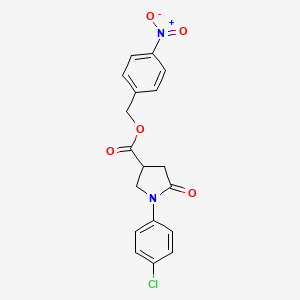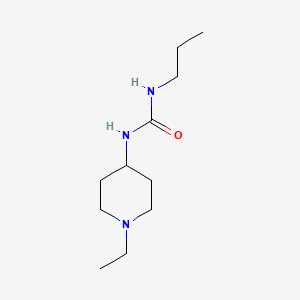
5-acetamido-N-methyl-2-morpholin-4-yl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetamido-N-methyl-2-morpholin-4-yl-N-phenylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetamido group, a morpholine ring, and a phenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-N-methyl-2-morpholin-4-yl-N-phenylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline with acetic anhydride to form N-phenylacetamide.
Introduction of the Morpholine Ring: The next step involves the reaction of N-phenylacetamide with morpholine in the presence of a suitable catalyst, such as triethylamine, to introduce the morpholine ring.
Methylation: The final step involves the methylation of the nitrogen atom in the morpholine ring using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-acetamido-N-methyl-2-morpholin-4-yl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or morpholine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-acetamido-N-methyl-2-morpholin-4-yl-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-acetamido-N-methyl-2-morpholin-4-yl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: A simpler analog without the morpholine ring.
N-methylmorpholine: A compound with a similar morpholine ring but lacking the benzamide core.
N-acetylmorpholine: A compound with an acetamido group and a morpholine ring but without the phenyl group.
Uniqueness
5-acetamido-N-methyl-2-morpholin-4-yl-N-phenylbenzamide is unique due to the combination of its acetamido, morpholine, and phenyl groups attached to a benzamide core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-acetamido-N-methyl-2-morpholin-4-yl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15(24)21-16-8-9-19(23-10-12-26-13-11-23)18(14-16)20(25)22(2)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYRSMZBKZJZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~,N~3~-dimethyl-N~1~-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N~3~-(methylsulfonyl)-beta-alaninamide](/img/structure/B5275397.png)
![N-methyl-6-(1-methyl-1H-imidazol-2-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridazin-3-amine](/img/structure/B5275400.png)
![4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5275409.png)
![1-phenyl-4-{1-[(propylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5275412.png)
![6-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5275416.png)
![7-(6-ethoxypyridazin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5275427.png)


![4-methyl-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-8-quinolinylbenzenesulfonamide](/img/structure/B5275451.png)
![N-[(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5275462.png)
![methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5275465.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5275473.png)
![N-butyl-N-methyl-3-(pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5275484.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile](/img/structure/B5275496.png)
